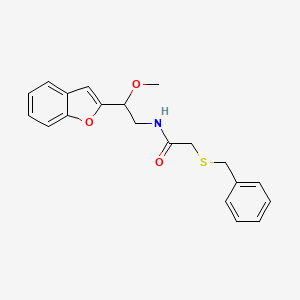

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-benzylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-23-19(18-11-16-9-5-6-10-17(16)24-18)12-21-20(22)14-25-13-15-7-3-2-4-8-15/h2-11,19H,12-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWUWLDPMRMVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its pharmacological properties, combined with a methoxyethyl group and a benzylthio substituent. This unique structure may contribute to its interaction with various biological targets.

1. Antitumor Activity

Research has indicated that benzofuran derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction | |

| HeLa | 20.3 | Cell cycle arrest | |

| A549 | 18.7 | Inhibition of proliferation |

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

Benzofuran derivatives are often associated with antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, making this compound a candidate for further exploration in oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, influencing cell survival and proliferation.

Case Studies

Several studies have explored the therapeutic potential of benzofuran derivatives:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Antibacterial Efficacy Research : In a recent investigation, the compound was tested against multi-drug-resistant bacterial strains, showing promising results that warrant further development into clinical applications .

- Oxidative Stress Study : Research published in Free Radical Biology and Medicine indicated that benzofuran derivatives effectively reduced oxidative stress markers in cellular models .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity Investigation : N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may interact with molecular targets such as enzymes or receptors to modulate their activity.

Medicine

- Therapeutic Potential : The compound is explored for its protective effects against cellular stress, particularly in pancreatic β-cells, which is significant for diabetes treatment. Its structure suggests potential anticancer properties through immune modulation and direct cytotoxic effects on tumor cells.

Industry

- Development of Novel Materials : In industrial applications, this compound is utilized as a precursor in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies and Research Findings

Numerous studies have documented the biological activities and potential therapeutic applications of this compound:

- Anti-inflammatory Study : Research indicated that derivatives similar to this compound can significantly reduce inflammation markers in cellular models.

- Anticancer Efficacy : A study demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug discovery.

- Diabetes Research : Investigations into β-cell protection revealed that compounds with similar structures could mitigate cell death due to stress, offering insights into diabetes treatment strategies.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio (-S-CH₂C₆H₅) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Key Findings :

-

Sulfoxide formation occurs under mild acidic conditions with H₂O₂, while sulfones require stronger oxidizers like KMnO₄.

-

The benzofuran ring remains intact during oxidation, as observed in analogous benzofuran-thioether systems .

Reduction Reactions

The acetamide group can undergo reduction to form amines, though harsh conditions are typically required.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction of acetamide | LiAlH₄, THF, reflux, 8 hr | N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)ethylamine | ~40% |

Key Findings :

-

LiAlH₄ selectively reduces the amide to an amine without affecting the benzylthio group .

-

Methoxyethyl and benzofuran moieties exhibit stability under these conditions .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids or ammonium salts.

Key Findings :

Substitution Reactions

The benzylthio group can undergo nucleophilic substitution if activated.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol displacement | NaSH, DMF, 100°C, 10 hr | N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-mercaptoacetamide | ~55% |

Key Findings :

-

Thiol substitution occurs under strongly basic conditions, displacing the benzyl group .

-

Competing oxidation side reactions may reduce yields.

Stability and Degradation

The compound’s stability under various conditions was inferred from structural analogs:

Key Findings :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the benzylthio-acetamide core but replace benzofuran with a 1,3,4-thiadiazole ring. Key differences:

- Synthesis Yield : Compound 5h was synthesized in 88% yield, higher than many thiadiazole analogs (e.g., 5e: 74%, 5k: 72%) .

- Melting Point : 5h melts at 133–135°C, comparable to other benzylthio derivatives (e.g., 5j: 138–140°C) but lower than methylthio analogs (5f: 158–160°C) .

Benzofuran-Oxadiazole Derivatives ()

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2b feature benzofuran linked to oxadiazole instead of methoxyethyl-acetamide. These compounds demonstrated notable antimicrobial activity, suggesting that the benzofuran-thioacetamide scaffold is critical for bioactivity .

Phenoxy Acetamide Anticancer Agents ()

Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit potent anticancer activity against HCT-1 and MCF-7 cell lines. While lacking benzofuran, their acetamide-phenoxy structure highlights the role of electron-donating groups (e.g., methoxy) in enhancing cytotoxicity .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Thiadiazole derivatives generally exhibit higher melting points than benzofuran analogs, likely due to increased rigidity .

- The benzylthio group correlates with moderate-to-high synthetic yields (72–88%), suggesting favorable reactivity in nucleophilic substitution reactions .

Antimicrobial Activity

- Benzofuran-oxadiazole derivatives (2a, 2b) : Show potent antimicrobial effects, possibly due to the thioether linkage enhancing membrane interaction .

Anticancer Potential

- Phenoxy-acetamide 38: IC50 values in the nanomolar range against HCT-1 and MCF-7 cells . The target compound’s benzylthio group may similarly modulate apoptosis pathways.

Neurological Activity

Structure-Activity Relationships (SAR)

- Benzofuran vs. Thiadiazole : Benzofuran’s aromaticity may enhance π-π stacking in biological targets, whereas thiadiazole’s electron-deficient ring could improve solubility .

- Benzylthio vs. Methylthio : Benzylthio’s bulkiness may increase binding affinity but reduce metabolic stability compared to smaller thioethers .

- Methoxyethyl Chain : Likely improves solubility and reduces crystallinity, aiding formulation .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzylthio intermediate via reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol .

- Step 2: Functionalization of the benzofuran moiety. For example, coupling 2-methoxyethylamine with benzofuran-2-carbaldehyde under reductive amination conditions (e.g., NaBH₄) to generate the 2-(benzofuran-2-yl)-2-methoxyethylamine intermediate .

- Step 3: Acetamide formation by reacting the amine intermediate with 2-(benzylthio)acetic acid using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

Key Considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor purity via TLC or HPLC at each stage .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran protons at δ 6.5–7.8 ppm, methoxy group at δ ~3.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁NO₃S: calc. 364.1218) .

- Infrared Spectroscopy (IR): Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .

- Differential Scanning Calorimetry (DSC): Assess thermal stability and crystallinity .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, dock the benzofuran and acetamide moieties into hydrophobic pockets of a kinase active site .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Compare with analogs (e.g., 2-(benzylthio)-N-methylacetamide) to predict potency .

- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes in the target protein .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Re-evaluate conflicting data under uniform conditions (e.g., same cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity assays .

- Structural Analog Comparison: Test derivatives (e.g., replacing benzylthio with methylthio) to isolate pharmacophoric groups responsible for activity .

Basic: What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

- Benzofuran Core: The electron-rich aromatic system participates in π-π stacking with biological targets and directs electrophilic substitution reactions (e.g., bromination at the 5-position) .

- Benzylthio Group: The sulfur atom facilitates nucleophilic substitution (e.g., oxidation to sulfone with mCPBA) or metal coordination in catalytic reactions .

- Methoxyethyl Chain: Enhances solubility and influences conformational flexibility, critical for binding to flexible enzyme pockets .

Advanced: How to design experiments to study this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro ADME:

- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo PK: Administer to rodents (IV/PO) and collect plasma samples at 0–24h. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .

- Tissue Distribution: Use radiolabeled (¹⁴C) compound to track accumulation in organs .

Advanced: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Process Chemistry:

- Solvent Selection: Replace DCM with toluene for safer large-scale reactions .

- Catalysis: Optimize coupling steps using Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings involving benzofuran .

- Purification: Implement flash chromatography with gradients (e.g., hexane:EtOAc 70:30 → 50:50) to isolate high-purity product (>95%) .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

- Kinase Inhibition: Hypothesized based on structural similarity to benzofuran-containing kinase inhibitors (e.g., targeting JAK2 or EGFR) .

- Antimicrobial Activity: Potential disruption of bacterial cell membranes via thioether lipid interaction .

- Antioxidant Effects: Benzofuran’s redox-active properties may scavenge ROS in cellular assays .

Advanced: How to address low reproducibility in biological assays?

Methodological Answer:

- Batch Analysis: Compare multiple synthetic batches via NMR and HPLC to rule out impurities .

- Positive Controls: Include reference compounds (e.g., ampicillin for antimicrobial assays) to validate assay conditions .

- Data Normalization: Use Z-score or % inhibition relative to vehicle controls to minimize inter-experimental variability .

Advanced: What computational tools model the compound’s interaction with DNA?

Methodological Answer:

- Docking with DNA Topoisomerases: Use PDB structures (e.g., 1SC7 for Topo I) to simulate intercalation or groove binding .

- MM-PBSA Calculations: Estimate binding free energy (ΔG) from MD trajectories to rank interaction strength .

- Electrostatic Potential Maps: Generate maps (e.g., via Gaussian 09) to identify regions of high electron density for DNA backbone interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.